molecular formula C8H6N2O2S B8136608 Methyl thiazolo[4,5-b]pyridine-6-carboxylate

Methyl thiazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B8136608
M. Wt: 194.21 g/mol
InChI Key: YOORRGCJYAATLE-UHFFFAOYSA-N
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Description

Methyl thiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused thiazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl thiazolo[4,5-b]pyridine-6-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . This reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired thiazolo[4,5-b]pyridine scaffold.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl thiazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of halogenated thiazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

Methyl thiazolo[4,5-b]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl thiazolo[4,5-b]pyridine-6-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes . By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Methyl thiazolo[4,5-b]pyridine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.

    Pyrano[2,3-d]thiazole: Known for its antimicrobial and anticancer properties.

    Thiazolo[4,5-c]pyridine: Shares structural similarities but differs in the position of the thiazole ring fusion.

Uniqueness: this compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl [1,3]thiazolo[4,5-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-6-7(9-3-5)10-4-13-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOORRGCJYAATLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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